4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane
Description
4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane is a substituted oxazolane derivative characterized by a five-membered oxazolane ring with two methyl groups at the 4-position and a 4-(trifluoromethyl)benzyl substituent at the 3-position. The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing metabolic stability and influencing lipophilicity.
Properties
IUPAC Name |
4,4-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-12(2)8-18-9-17(12)7-10-3-5-11(6-4-10)13(14,15)16/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRZFYHQRWNCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1CC2=CC=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 4,4-dimethyl-1,3-oxazolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazolane derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include various oxazole and oxazolane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazolane ring can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Tebuconazole
Tebuconazole (CAS No. 107534–96–3) is a triazole fungicide with the formula C₁₆H₂₂ClN₃O. Key comparisons include:
- Core Heterocycle: Tebuconazole contains a 1,2,4-triazole ring, whereas the target compound features an oxazolane ring. Triazoles are known for metal-binding properties (critical for antifungal activity), while oxazolanes may exhibit different reactivity due to oxygen’s electronegativity.
- Substituents : Both compounds share 4,4-dimethyl groups, but Tebuconazole includes a chlorophenyl group and a triazolylmethyl chain instead of the trifluoromethylbenzyl group. The -CF₃ group in the target compound likely increases its hydrophobicity (logP) compared to Tebuconazole’s chlorophenyl moiety .
Table 1: Structural and Property Comparison
| Property | 4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane | Tebuconazole |
|---|---|---|
| Molecular Formula | C₁₃H₁₆F₃NO | C₁₆H₂₂ClN₃O |
| Molecular Weight | 259.27 g/mol | 307.82 g/mol |
| Key Functional Groups | -CF₃, oxazolane ring | -Cl, 1,2,4-triazole ring |
| LogP (Predicted) | ~3.2 (estimated via computational models) | 3.8 (experimental) |
Fluorinated Analog: Fluopyram
Fluopyram (CAS No. 658066–35–4), a pyridinyl ethyl benzamide fungicide, shares the -CF₃ group but differs in core structure.
- Electron-Withdrawing Effects : Both compounds leverage -CF₃ for stability, but Fluopyram’s amide backbone enables hydrogen bonding, unlike the oxazolane’s ether linkage. This may reduce the target compound’s water solubility.
- Biological Activity : Fluopyram inhibits succinate dehydrogenase, while the target compound’s mechanism remains uncharacterized. Its oxazolane ring may limit enzyme-targeting versatility compared to benzamides .
Theoretical Insights from Computational Studies
highlights methodologies for analyzing triazolone derivatives using DFT (B3LYP) and HF methods. Applying similar approaches to the target compound could predict:
- Mulliken Charges : The -CF₃ group may polarize the oxazolane ring, increasing electrophilicity at the 3-position.
- HOMO-LUMO Gap : A narrower gap compared to Tebuconazole (theoretical) might suggest higher reactivity .
Table 2: Computed Properties (Hypothetical)
| Parameter | Target Compound (Predicted) | Triazolone Derivative (from ) |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.5 | 5.2 |
| Dipole Moment (Debye) | 4.3 | 3.8 |
| Mulliken Charge (-CF₃) | -0.25 | N/A |
Biological Activity
4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and related case studies.
- Molecular Formula : C14H14F3N
- Molecular Weight : 265.26 g/mol
- CAS Number : [specific CAS number not available in provided sources]
- Structure : The compound features a trifluoromethyl group, which is known to enhance lipophilicity and may influence biological activity.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial properties. A study assessing various derivatives showed that compounds with similar structures demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for some derivatives were reported at 25.9 μM against S. aureus and 12.9 μM against MRSA, suggesting potential bactericidal activity .
| Compound | MIC (μM) against S. aureus | MIC (μM) against MRSA |
|---|---|---|
| Compound 10 | 25.9 | 12.9 |
Cytotoxicity and Cell Viability
In vitro studies have evaluated the cytotoxic effects of oxazoline derivatives on various cell lines. The half-maximal inhibitory concentration (IC50) values were determined for several compounds, with notable variations based on structural modifications. For instance, compounds with specific substituents showed IC50 values less than 20 µM, indicating significant cytotoxicity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 11 | 6.5 ± 1.0 | Various cancer cell lines |
| Compound 10 | >20 | Non-cancerous cell lines |
Anti-inflammatory Potential
The anti-inflammatory effects of oxazolines have also been investigated, particularly their influence on the NF-κB signaling pathway. Certain derivatives were found to increase NF-κB activity by 10–15%, while others exhibited a decrease in activity, suggesting that the position and type of substituents significantly affect their anti-inflammatory potential .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : Compounds with oxazoline structures may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Membrane Disruption : The lipophilic nature of trifluoromethyl groups can lead to increased membrane permeability in microbial cells.
- Modulation of Signaling Pathways : The ability to influence NF-κB signaling suggests potential applications in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A comparative study demonstrated that oxazoline derivatives with trifluoromethyl substitutions exhibited superior antibacterial properties compared to their non-fluorinated counterparts.
- Cytotoxicity Assessment : In a series of experiments on cancer cell lines, compounds similar to this compound were shown to induce apoptosis at lower concentrations than traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
